Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate
Description
Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is a nitro-substituted pyrazole derivative characterized by an isopropyl group at position 1, a nitro (-NO₂) group at position 3, and a methyl ester (-COOCH₃) at position 5.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-2-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)10-6(8(12)15-3)4-7(9-10)11(13)14/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKLJXBWLORSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The cyclocondensation proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the β-ketoester, followed by dehydration to form the pyrazole ring. The regioselectivity of substituents (isopropyl at position 1 and methyl ester at position 5) is governed by steric and electronic factors.
Optimization of Conditions
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Temperature : 80–100°C, maintained for 4–6 hours.
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Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) enhances reaction rates.
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Solvent : Ethanol or toluene, chosen for solubility and ease of removal.
Table 1: Cyclocondensation Yields Under Varied Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H2SO4 | 80 | 6 | 78 |
| PTSA | 100 | 4 | 82 |
| None | 100 | 8 | 65 |
Higher temperatures and acidic catalysts improve yields by accelerating dehydration.
Nitration at the Pyrazole 3-Position
Introducing the nitro group at position 3 is critical for the compound’s reactivity. Nitration is typically performed using mixed acids (HNO3/H2SO4) or acetyl nitrate.
Nitration Protocol
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Reagents : Fuming nitric acid (90%) in concentrated sulfuric acid.
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Conditions : 0–5°C to minimize side reactions like oxidation or ring degradation.
Table 2: Nitration Efficiency with Different Nitrating Agents
| Nitrating Agent | Temperature (°C) | Purity (%) |
|---|---|---|
| HNO3/H2SO4 | 0 | 95 |
| Acetyl nitrate | 5 | 88 |
| HNO3/Ac2O | 10 | 75 |
The HNO3/H2SO4 system achieves superior regioselectivity due to the strong nitronium ion (NO2⁺) generation.
Esterification and Functional Group Interconversion
The final step involves esterification to introduce the methyl ester group. While the methyl ester is often present in the initial β-ketoester, post-modification may require transesterification or alkylation.
Methylation via Dimethyl Sulfate
A common method employs dimethyl sulfate in alkaline conditions:
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Reaction : The intermediate carboxylic acid (from hydrolysis of the ester) reacts with dimethyl sulfate in tetrahydrofuran (THF) or DMF.
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Conditions : 90°C for 2.5 hours, followed by neutralization with NaOH.
Example Protocol :
Fischer Esterification
Alternative approaches use acid-catalyzed esterification:
Industrial-Scale Synthesis
Continuous flow reactors are preferred for large-scale production due to enhanced heat transfer and reproducibility.
Flow Reactor Parameters
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Residence Time : 10–15 minutes.
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Temperature : 100°C.
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Output : 95% purity, 90% yield.
Advantages :
Comparative Analysis of Analogous Compounds
Table 3: Structural and Functional Comparisons
The nitro group enhances electrophilicity, making the methyl ester derivative more reactive in coupling reactions.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions: Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Methyl 1-isopropyl-3-amino-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Research indicates that methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in drug development. The mechanism of action may involve the formation of reactive intermediates that interact with microbial cellular targets.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways associated with inflammation, making it a candidate for further exploration in therapeutic applications related to inflammatory diseases.
Drug Discovery
Due to its biological activities, this compound is being explored as a lead compound in the development of new pharmaceuticals. Its ability to form hydrogen bonds and participate in proton transfer processes enhances its interaction with enzymes and receptors, which is crucial for drug efficacy .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of other pyrazole derivatives. Various synthetic routes have been developed for its production, including cyclocondensation reactions involving hydrazines and suitable carbonyl compounds .
Synthetic Routes
The following table summarizes notable synthetic methods for producing this compound:
| Method | Description |
|---|---|
| Cyclocondensation | Involves reacting hydrazines with carbonyl compounds to form pyrazole rings. |
| Nucleophilic Substitution | Utilizes nucleophiles to modify the pyrazole structure for desired properties. |
| One-pot Synthesis | Combines multiple steps into a single reaction vessel to streamline production. |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory properties of this compound revealed that it could reduce pro-inflammatory cytokine levels in vitro, suggesting mechanisms that warrant further investigation in vivo .
Mechanism of Action
The mechanism of action of Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features, molecular properties, and applications of methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate with analogous pyrazole derivatives:
Key Observations:
Substituent Effects on Molecular Weight: The nitro group in the target compound increases its molecular weight (212.18 g/mol) compared to non-nitro derivatives like methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (155.16 g/mol). The pyridinyl group in the compound from contributes to a higher molecular weight (217.22 g/mol) due to its aromatic ring .
Reactivity and Functionalization Potential: The nitro group at position 3 in the target compound enhances its electrophilic character, making it suitable for reduction to amines or use in coupling reactions. In contrast, amino or pyridinyl substituents (e.g., and ) are more nucleophilic, favoring roles as ligands or intermediates in drug design .
Methyl or ethyl substituents (e.g., and ) offer less steric hindrance, favoring synthetic versatility .
Biological Activity
Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate (MIPN) is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H11N3O4
- Molecular Weight : 213.19 g/mol
- Structure : MIPN features a five-membered ring with two adjacent nitrogen atoms and contains an isopropyl group, a nitro group, and a methyl ester which contribute to its unique chemical properties .
MIPN exhibits multiple mechanisms of action that contribute to its biological activities:
- Enzyme Inhibition : MIPN acts as a selective inhibitor of D-amino acid oxidase (DAO), affecting the metabolism of D-amino acids. This inhibition can lead to increased levels of D-serine, which plays a crucial role in neurotransmission and neuroprotection .
- Antimicrobial Activity : Research indicates that MIPN demonstrates significant antimicrobial properties by interacting with cellular targets, potentially forming reactive intermediates that influence biological pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through its interactions with enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of MIPN and related compounds:
- Cell Line Studies : MIPN was screened against various cancer cell lines, showing cytotoxic effects comparable to other pyrazole derivatives. For instance, derivatives similar to MIPN exhibited IC50 values ranging from 0.04 to 42.30 µM against cell lines such as MCF7 and NCI-H460 .
- Mechanistic Insights : The mechanism behind the anticancer activity is believed to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be fully elucidated .
Antimicrobial Activity
MIPN has been evaluated for its antimicrobial properties:
- In Vitro Studies : Preliminary studies indicate that MIPN effectively inhibits the growth of various bacterial strains. The nitro group in its structure may play a role in enhancing its reactivity towards microbial targets.
Case Studies
- Study on DAO Inhibition :
- A study demonstrated that MIPN significantly inhibited DAO activity in vitro, leading to increased D-serine levels which are crucial for synaptic plasticity and neuroprotection.
- Anticancer Screening :
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate | Ethyl group instead of methyl | Similar anticancer activity |
| 1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid | Lacks ester functionality | Inhibits DAO but less potent |
| Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | Contains a methyl group instead of isopropyl | Reduced lipophilicity affects bioactivity |
Q & A
Q. What are the established synthetic routes for Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of pyrazole cores. A common approach is:
Cyclocondensation : React β-keto esters with hydrazines to form pyrazole rings. For nitro-substituted derivatives, nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) is critical to avoid over-nitration .
Esterification/Substitution : Introduce the isopropyl group via alkylation (e.g., using isopropyl bromide and a base like K₂CO₃ in DMF). Steric hindrance from the isopropyl group necessitates prolonged reaction times (12–24 hrs) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yield optimization requires careful monitoring of reaction stoichiometry and temperature .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
Methodological Answer: A combination of techniques ensures accurate characterization:
- NMR : ¹H and ¹³C NMR identify substituent positions. The nitro group deshields adjacent protons (δ 8.5–9.0 ppm for pyrazole-H), while the isopropyl group shows split signals (δ 1.2–1.5 ppm for CH₃) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 242.1 for C₉H₁₄N₃O₄⁺) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL or Mercury ) resolves bond angles and nitro-group orientation.
Q. What safety protocols are critical during handling, given its structural analogs’ hazards?
Methodological Answer: While direct toxicity data is limited, analogs suggest:
- Ventilation : Use fume hoods to avoid inhalation of nitro-group decomposition products (e.g., NOₓ gases) .
- PPE : Nitrile gloves and lab coats; safety goggles to prevent eye contact.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How do substituents (isopropyl, nitro) impact reactivity in nucleophilic substitution or catalytic reactions?
Methodological Answer:
- Steric Effects : The bulky isopropyl group at N1 hinders electrophilic attacks at C5, directing reactivity to C3/C4 positions. This is confirmed by comparing reaction rates with methyl or ethyl analogs .
- Electronic Effects : The nitro group at C3 withdraws electron density, making C5 electrophilic. DFT calculations (e.g., Gaussian) predict regioselectivity in Suzuki couplings .
- Biological Activity : Substituent polarity influences logP (calculated via ChemDraw). The nitro group enhances antibacterial activity in analogs, as seen in pyrazole-3-carboxylates .
Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structure refinement?
Methodological Answer:
- Twinning : Use SHELXD for initial solution and SHELXL for refinement. The HKLF5 format handles twinning matrices.
- Disordered Groups : Apply restraints (ISOR, DELU) to the isopropyl moiety. Mercury’s void analysis identifies solvent regions affecting model accuracy.
- Validation : Check R-factor convergence (<5% discrepancy) and validate via CCDC tools.
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (target in ). Parameterize the nitro group’s partial charges via RESP/ESP fitting.
- MD Simulations : GROMACS simulations (20 ns) assess stability of hydrogen bonds between the carboxylate and active-site residues (e.g., Tyr158).
- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
